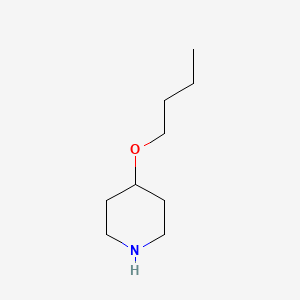

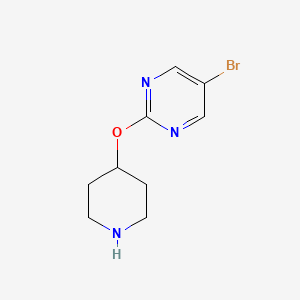

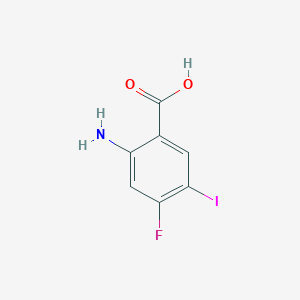

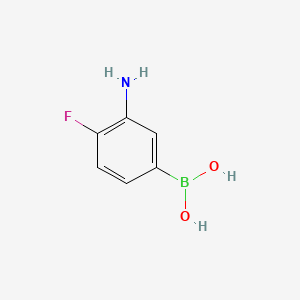

5-ブロモ-2-(ピペリジン-4-イルオキシ)ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their potential as antiviral, anticancer, and kinase inhibitor agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring. These compounds can then undergo further reactions, such as alkylation with phosphonate groups, to yield regioisomers that can be separated and converted to free phosphonic acids . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, has been described as starting from commercially available precursors and proceeding through telescoped steps to yield the desired product . This demonstrates the versatility and practicality of synthetic approaches in this chemical space.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those substituted with bromine, can be investigated using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, such as density functional theory (DFT), can be used to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, bromination of hydroxypyrimidines can lead to bromosubstituted derivatives, which can then react with nucleophiles such as piperidine to form piperidino derivatives . Suzuki cross-coupling reactions are another common method to modify pyrimidine rings, allowing the introduction of various substituents, such as heteroaryl groups, into the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a bromine atom can significantly alter the compound's reactivity and electronic properties. The presence of a piperidinyl group can also affect the compound's solubility, boiling point, and stability. Computational methods and molecular docking studies can provide insights into the binding orientation, affinity, and activity of these compounds when interacting with biological targets . Additionally, the thermodynamic properties of these molecules can be calculated to predict their behavior under different temperatures .

科学的研究の応用

クロマトグラフィー

最後に、この化合物の独特な化学的性質は、移動相の成分または分析物の検出を向上させる誘導化剤として、クロマトグラフィーでの使用に適しています。この用途は、化学のさまざまな分野における複雑な混合物の分離および分析において不可欠です。

これらの用途のそれぞれは、5-ブロモ-2-(ピペリジン-4-イルオキシ)ピリミジンが科学研究における汎用性と重要性を示し、複数の分野における進歩に貢献する可能性があることを示しています .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine was not found in the search results, it’s always important to handle chemical compounds with care. Standard safety measures include avoiding ingestion and inhalation, preventing contact with skin and eyes, and ensuring adequate ventilation .

特性

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

792180-52-0 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)